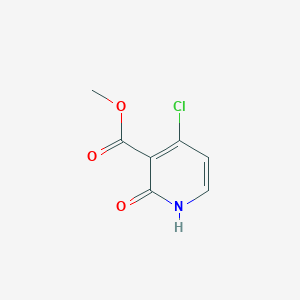
Methyl 4-chloro-2-hydroxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-hydroxynicotinate is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of nicotinic acid and features a chloro group at the 4-position and a hydroxyl group at the 2-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-hydroxynicotinate typically involves the esterification of 4-chloro-2-hydroxynicotinic acid. One common method includes the reaction of 4-chloro-2-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a methyl group or other functional groups.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives or other reduced products.
Substitution: Formation of substituted nicotinates with various functional groups.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has investigated its potential as a precursor for drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 4-chloro-2-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain enzymes or receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Methyl 2-hydroxynicotinate: Similar structure but lacks the chloro group at the 4-position.
Methyl 4-hydroxynicotinate: Similar structure but lacks the hydroxyl group at the 2-position.
Methyl 2-chloro-5-hydroxynicotinate: Similar structure with a chloro group at the 2-position and a hydroxyl group at the 5-position.
Uniqueness: Methyl 4-chloro-2-hydroxynicotinate is unique due to the specific positioning of the chloro and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
217812-04-9 |
|---|---|
分子式 |
C7H6ClNO3 |
分子量 |
187.58 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-4(8)2-3-9-6(5)10/h2-3H,1H3,(H,9,10) |
InChI 键 |
CTWTZOOXRXJZOF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CNC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


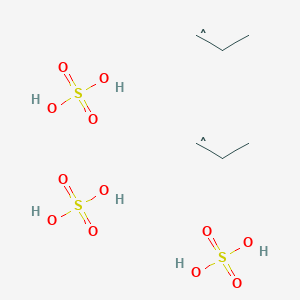
![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)

![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)
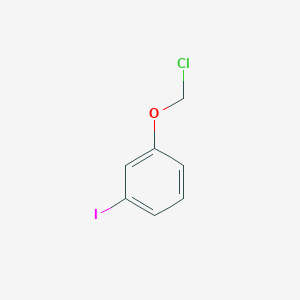
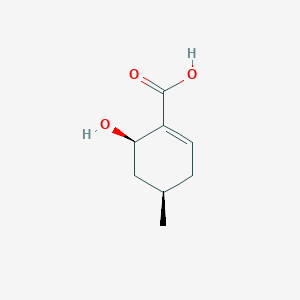
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
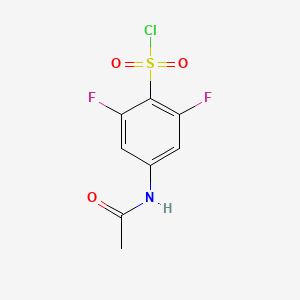
![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
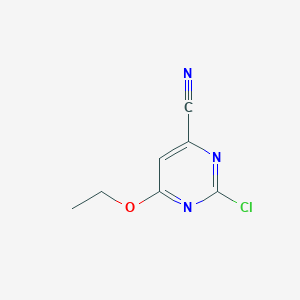
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)


